1,3-Dibromo-7-tert-butylpyrene 1,3-Dibromo-7-tert-butylpyrene
Brand Name: Vulcanchem
CAS No.: 1005771-04-9
VCID: VC2848609
InChI: InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3
SMILES: CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2
Molecular Formula: C20H16Br2
Molecular Weight: 416.1 g/mol

1,3-Dibromo-7-tert-butylpyrene

CAS No.: 1005771-04-9

Cat. No.: VC2848609

Molecular Formula: C20H16Br2

Molecular Weight: 416.1 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-7-tert-butylpyrene - 1005771-04-9

Specification

CAS No. 1005771-04-9
Molecular Formula C20H16Br2
Molecular Weight 416.1 g/mol
IUPAC Name 1,3-dibromo-7-tert-butylpyrene
Standard InChI InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3
Standard InChI Key BARYQDOQFLJABV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2
Canonical SMILES CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2

Introduction

Chemical Identity and Structural Characteristics

1,3-Dibromo-7-tert-butylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by two bromine atoms at positions 1 and 3, with a tert-butyl group at position 7 of the pyrene core structure. This strategic functionalization pattern creates a platform for further synthetic transformations.

The compound possesses the following identifying characteristics:

PropertyValue
CAS Number1005771-04-9
Molecular FormulaC₂₀H₁₆Br₂
Molecular Weight416.15 g/mol
SMILES NotationCC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2
InChIInChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3
InChIKeyBARYQDOQFLJABV-UHFFFAOYSA-N

The molecular structure features a pyrene backbone with the characteristic four fused benzene rings. The tert-butyl group at position 7 plays a critical role in directing further substitution reactions, particularly by protecting the 6- and 8-positions against electrophilic attack .

Synthetic Methodologies

General Synthetic Route

The synthesis of 1,3-Dibromo-7-tert-butylpyrene follows a strategic regioselective approach, typically employing controlled bromination conditions of 2-tert-butylpyrene. The reported procedure involves the following steps:

  • Synthesis of 2-tert-butylpyrene (compound 1) as the starting material

  • Controlled bromination to achieve selective functionalization at the 1,3-positions

  • Purification to obtain the target compound in high yield

Detailed Synthetic Procedure

The detailed procedure for synthesizing 1,3-Dibromo-7-tert-butylpyrene involves the following:

A solution of Br₂ (0.20 mL, 3.87 mmol) in anhydrous CH₂Cl₂ (20 mL) is slowly added to a degassed solution of 2-tert-butylpyrene (0.5 g, 1.94 mmol) in anhydrous CH₂Cl₂ (10 mL) at −78 °C under argon atmosphere . The resulting mixture is allowed to slowly warm up to room temperature and stirred overnight. The reaction mixture is then poured into ice water and neutralized with a 10% aqueous solution of Na₂S₂O₃. The mixture is extracted with dichloromethane, and the organic layer is washed with water and brine. After drying with MgSO₄ and concentration under reduced pressure, recrystallization from pure hexane yields 1,3-Dibromo-7-tert-butylpyrene (0.61 g) in 76% yield as light green silver flakes .

Reaction Mechanism Considerations

The bromination mechanism proceeds through electrophilic aromatic substitution, where the bromo atoms first substitute at the 1- and 3-positions of pyrene . The positions of substitution are influenced by both electronic and steric factors:

  • The bromo substituents at positions 1 and 3 sterically hinder the 4- and 10-positions

  • The tert-butyl group at position 7 protects the ring against electrophilic attack at the 6- and 8-positions

  • This strategic protection enables further regioselective substitutions at the 5- and 9-positions, which are important for subsequent transformations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

The 1,3-Dibromo-7-tert-butylpyrene exhibits characteristic NMR signals that confirm its structure:

¹H NMR (300 MHz, CDCl₃):
δ = 8.48 (s, 1H), 8.36 (d, J = 9 Hz, 2H), 8.35 (s, 2H), 8.21 (d, J = 9 Hz, 2H), 1.59 (s, 9H)

The singlet at δ 1.59 ppm corresponds to the nine protons of the tert-butyl group, while the signals in the aromatic region (δ 8.21-8.48 ppm) are attributed to the pyrene core protons, with the pattern confirming the regioselective substitution.

Mass Spectrometry and Other Analytical Data

The predicted collision cross-section values for various adducts of 1,3-Dibromo-7-tert-butylpyrene provide important analytical parameters for identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺414.96916169.3
[M+Na]⁺436.95110167.4
[M+NH₄]⁺431.99570172.9
[M+K]⁺452.92504171.2
[M-H]⁻412.95460171.5
[M+Na-2H]⁻434.93655171.0
[M]⁺413.96133169.0
[M]⁻413.96243169.0

These values are essential for analytical identification using ion mobility spectrometry coupled with mass spectrometry .

Synthetic Applications

Precursor for Donor-Acceptor Pyrene Derivatives

One of the most significant applications of 1,3-Dibromo-7-tert-butylpyrene is its role as a key intermediate in the synthesis of donor-acceptor (DA) type pyrenes with controllable regioselectivity. The compound serves as a platform for the synthesis of 1,3,5,9-tetraarylpyrenes through the following process:

  • Further bromination of 7-tert-butyl-1,3-diphenylpyrene using Br₂ in CH₂Cl₂ at −78 °C yields 7-tert-butyl-1,3-diphenyl-5,9-dibromopyrene (compound 3) in 71% yield

  • Subsequent Suzuki cross-coupling reactions with corresponding arylboronic acids yield the desired 1,3,5,9-tetraarylpyrenes with yields of 65-74%

Development of Optoelectronic Materials

The strategic functionalization patterns enabled by 1,3-Dibromo-7-tert-butylpyrene allow for the development of materials with tunable optical properties. Research demonstrates that:

  • Fluorescence emission colors of donor-acceptor pyrenes can be modulated by varying the attachment of p-donor (OMe)- and p-acceptor (CHO)-substituted phenyl groups to specific positions

  • Intramolecular charge transfer (ICT) pathways can be controlled by changing π-conjugation directions through various substitution patterns

  • These properties make the derivatives valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices

ConcentrationAmount of Compound
1 mM2.403 mL (1 mg), 12.0149 mL (5 mg), 24.0298 mL (10 mg)
5 mM0.4806 mL (1 mg), 2.403 mL (5 mg), 4.806 mL (10 mg)
10 mM0.2403 mL (1 mg), 1.2015 mL (5 mg), 2.403 mL (10 mg)

For optimal solubility, it is recommended to select an appropriate solvent based on the compound's solubility profile. Once prepared, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing .

Related Compounds and Derivatives

Hydroxylated Derivative

A notable derivative of 1,3-Dibromo-7-tert-butylpyrene is 1,3-Dibromo-7-tert-butylpyren-2-ol (C₂₀H₁₆Br₂O), which has a molecular weight of 432.1 g/mol . This hydroxylated variant introduces additional functionality for further chemical transformations and potential applications in sensors or biomedical research.

Extended Aryl Derivatives

The 7-tert-butyl-1,3-diphenyl-5,9-dibromopyrene (compound 3) mentioned earlier represents an important extended aryl derivative with the following spectroscopic characteristics:

¹H NMR (300 MHz, CDCl₃): δ = 8.73 (s, 2H), 8.54 (s, 2H), 7.96 (s, 1H), 7.46–7.66 (m, 10H), 1.64 (s, 9H) ppm

¹³C NMR (100 MHz, CDCl₃): δ = 150.72, 140.21, 137.57, 130.62, 130.09, 129.76, 128.90, 128.73, 127.82, 124.94, 123.86, 123.73, 123.26, 35.90, 32.01

This compound serves as a crucial intermediate for further functionalization through cross-coupling reactions.

Research Significance and Future Directions

Current Research Applications

The regioselective synthesis strategy involving 1,3-Dibromo-7-tert-butylpyrene has significant implications for the development of advanced functional materials:

  • The ability to control substitution patterns enables fine-tuning of optical and electronic properties

  • The resulting materials demonstrate potential applications in organic electronics, particularly in emissive technologies

  • The synthetic methodology provides a platform for creating libraries of pyrene-based compounds with diverse properties

Future Research Opportunities

Several promising research directions involving 1,3-Dibromo-7-tert-butylpyrene include:

  • Development of new cross-coupling methodologies to expand the range of accessible pyrene derivatives

  • Investigation of structure-property relationships in donor-acceptor systems for optimized photophysical properties

  • Application of pyrene-based materials in emerging technologies such as organic transistors, sensors, and photocatalysis

  • Exploration of potential biological applications based on the fluorescent properties of pyrene derivatives

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